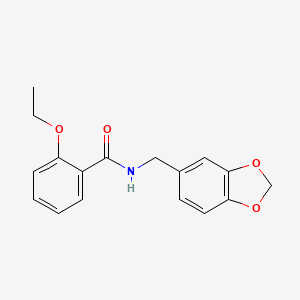

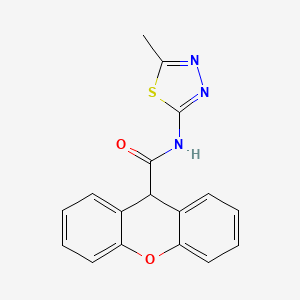

N-(1,3-苯并二氧杂环-5-基甲基)-2-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of benzamide derivatives, such as N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide, often involves structural modifications of a lead compound to enhance its affinity and selectivity for specific receptors. For instance, modifications on the amide bond and the alkyl chain linking the benzamide moiety to a heterocyclic ring can significantly influence receptor affinity. Derivatives with specific structural modifications have been synthesized to target dopamine D(4) receptors, showcasing the importance of structural nuances in medicinal chemistry (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Molecular Structure Analysis Molecular structure analysis, such as single crystal X-ray diffraction, is crucial for confirming the synthesis of benzamide derivatives. These analyses provide detailed insights into the compound's crystalline structure, helping to understand its interaction with biological targets. For related compounds, structural characterization has confirmed the presence of specific functional groups and crystalline systems, contributing to their biological activity and interaction with receptors (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Chemical Reactions and Properties Benzamide derivatives undergo various chemical reactions that influence their properties and potential applications. For example, the addition reactions with thiols and the subsequent cyclization processes play a significant role in the synthesis of complex molecules with potential fungicidal activities. These reactions and their products are critical for developing new compounds with specific biological activities (Nagase, 1974).

Physical Properties Analysis The physical properties of benzamide derivatives, such as melting points, solubility, and stability, are essential for their practical application. Thermal analyses, such as TGA & DTA, provide insights into the stability and decomposition temperatures, which are crucial for handling and formulation. Studies on related benzamide compounds have shown stability up to specific temperatures, indicating their suitability for various applications (Prabukanthan et al., 2020).

Chemical Properties Analysis The chemical properties, such as reactivity with other compounds and susceptibility to specific reactions, define the versatility and applicability of benzamide derivatives. Studies on the reaction of benzamide derivatives with o-aminobenzenethiol and other thiols have revealed their potential for synthesizing fungicidal agents, showcasing the importance of understanding these chemical properties for pharmaceutical applications (Nagase, 1974).

科学研究应用

Sigma受体探针

研究已确定苯甲酰胺类似物,特别是涉及甲氧基和甲基取代等结构修饰的类似物,作为sigma-2受体的潜在探针。这些化合物对sigma-2受体表现出高亲和力,表明它们在体外研究受体结合和信号通路中的效用。例如,研究强调了放射性标记的苯甲酰胺衍生物在评估其与sigma-2受体的结合亲和力中的用途,某些化合物显示出比其他化合物显着更高的亲和力,因此可用作sigma受体研究的有用配体 (Jinbin Xu等,2005年)。

癌症成像

在癌症成像方面,特别是对于原发性乳腺癌,人们已经探索了碘代苯甲酰胺衍生物通过优先结合在乳腺癌细胞上过表达的sigma受体来可视化原发性乳腺肿瘤的能力。这项研究提供了此类化合物用于无创评估肿瘤增殖的潜力,有助于乳腺癌患者的诊断和治疗计划 (V. Caveliers等,2002)。

药物开发

研究还探讨了含苯并二氧杂环化合物的各种治疗领域的药学潜力。例如,对内皮素受体拮抗剂的研究已确定苯并二氧杂环基团对于结合亲和力和受体选择性至关重要,指导了开发用于治疗与内皮素受体活性相关的疾病的新药 (A. Tasker等,1997年)。类似地,苯甲酰胺结构的修饰导致了新的胃肠道促动力剂的产生,证明了N-(1,3-苯并二氧杂环-5-基甲基)-2-乙氧基苯甲酰胺衍生物在药物开发中的多功能性 (J. Sakaguchi等,1992年)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-20-14-6-4-3-5-13(14)17(19)18-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVXWXFKVIAPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)